

Acoforestinine: A Diterpenoid Alkaloid from the Aconitum Genus

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid that was first isolated from Aconitum forrestii Stapf and has also been identified in Aconitum handelianum. Structurally, it is also known as 8-O-ethylyunaconitine. This document provides a comprehensive overview of the discovery, history, and chemical properties of Acoforestinine, including its structural elucidation and synthesis. Detailed experimental protocols for its isolation and synthesis are provided, along with a complete summary of its spectroscopic data. While specific biological activity and mechanism of action for Acoforestinine have not been extensively studied, this guide lays the foundational chemical knowledge for future pharmacological investigations.

Discovery and History

Acoforestinine was first reported in 1987 by S. William Pelletier and his team as one of four new C19-diterpenoid alkaloids isolated from the root extracts of Aconitum forrestii Stapf[1][2]. In the initial publication, it was designated as compound 14. Its structure was determined through spectral data analysis and was confirmed by its semi-synthesis from yunaconitine[1]. The compound has also been isolated from Aconitum handelianum. The name Acoforestinine is derived from the plant species from which it was first identified. Its alternate name, 8-O-ethylyunaconitine, reflects its chemical structure as an ethyl ether derivative of the known diterpenoid alkaloid, yunaconitine.



Chemical Properties and Structure Elucidation

Acoforestinine is a complex diterpenoid alkaloid with the chemical formula C35H51NO10 and a molecular weight of 645.79 g/mol . Its structure was elucidated using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Acoforestinine**.

Table 1: ¹³C NMR Spectroscopic Data of **Acoforestinine**



Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	85.2	18	78.9
2	26.3	19	52.9
3	34.9	C=O (Benzoyl)	166.3
4	39.1	C-1' (Benzoyl)	130.3
5	50.1	C-2', 6' (Benzoyl)	129.7 (2C)
6	83.1	C-3', 5' (Benzoyl)	128.4 (2C)
7	45.9	C-4' (Benzoyl)	132.8
8	78.1	C=O (Acetyl)	172.2
9	49.3	CH₃ (Acetyl)	21.6
10	40.9	OCH₃-1	56.2
11	50.3	OCH₃-6	59.1
12	29.1	OCH₃-16	61.1
13	75.9	OCH₃-18	57.9
14	80.1	OCH2 (Ethyl)	57.4
15	38.0	CH₃ (Ethyl)	15.8
16	83.8	_	
17	61.7	_	

Table 2: ¹H NMR Spectroscopic Data of **Acoforestinine**



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-14	5.02	d	6
H-17	4.88	S	
H-19	2.50	S	_
OCH ₃ -1	3.28	S	_
ОСНз-6	3.32	S	_
OCH ₃ -16	3.76	S	_
OCH ₃ -18	3.25	S	_
N-CH ₂ CH ₃	1.08	t	7
CH₃ (Acetyl)	2.04	s	
H-2', 6' (Benzoyl)	8.05	m	_
H-3', 4', 5' (Benzoyl)	7.55	m	

Table 3: Other Spectroscopic and Physical Data

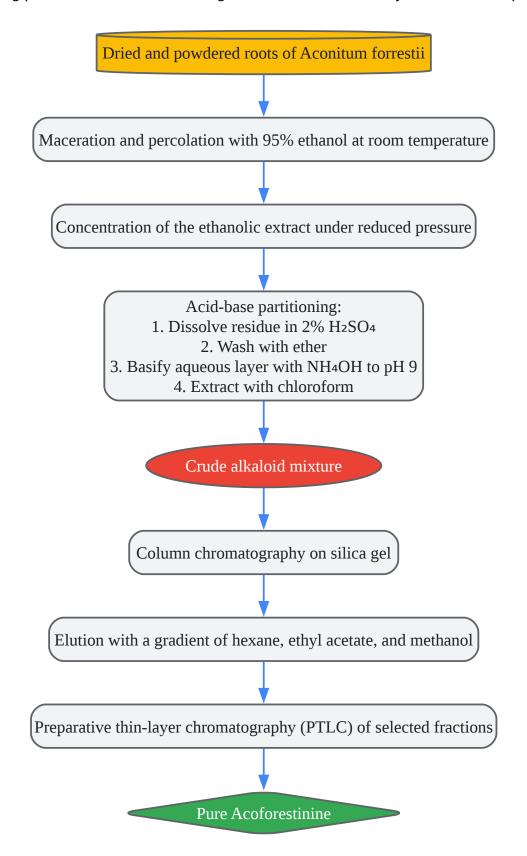
Property	Value
Molecular Formula	C35H51NO10
Molecular Weight	645.79
Melting Point	154-156 °C
Optical Rotation [α]D	+48.8° (c 1.0, CHCl ₃)
IR (KBr) vmax cm ⁻¹	3500 (OH), 1715, 1710 (C=O), 1600, 1450 (aromatic)
MS m/z	645 (M+), 630, 614, 584

Experimental Protocols



Isolation of Acoforestinine from Aconitum forrestii

The following protocol is based on the original method described by Pelletier et al. (1987).





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Caption: Workflow for the isolation of **Acoforestinine**.

- Extraction: The dried and powdered roots of Aconitum forrestii are exhaustively extracted with 95% ethanol at room temperature.
- Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a syrupy residue.
- Acid-Base Partitioning: The residue is dissolved in 2% sulfuric acid and washed with diethyl
 ether to remove non-alkaloidal components. The acidic aqueous layer is then made basic
 with ammonium hydroxide to a pH of approximately 9 and extracted repeatedly with
 chloroform.
- Isolation of Crude Alkaloids: The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to afford the crude alkaloid mixture.
- Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Purification: Fractions containing Acoforestinine, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative thin-layer chromatography (PTLC) to yield pure Acoforestinine.

Synthesis of Acoforestinine from Yunaconitine

Acoforestinine can be synthesized from the more abundant alkaloid, yunaconitine, by a straightforward substitution reaction.



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Caption: Synthesis of **Acoforestinine** from Yunaconitine.

- Reaction Setup: A solution of yunaconitine in absolute ethanol is prepared in a suitable reaction vessel.
- Reaction: The solution is heated under reflux for an extended period. The progress of the reaction can be monitored by TLC.
- Work-up and Purification: Upon completion of the reaction, the ethanol is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by preparative TLC to afford pure **Acoforestinine**.

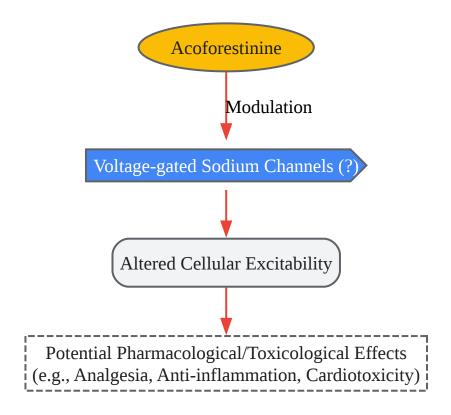
Biological Activity and Mechanism of Action

To date, there is a significant lack of published research specifically detailing the biological activities and mechanism of action of **Acoforestinine**. However, as a member of the Aconitum family of diterpenoid alkaloids, it belongs to a class of compounds known for a wide range of potent biological effects, including analgesic, anti-inflammatory, and cardiotoxic properties. The parent compound, yunaconitine, is known to have anti-inflammatory and analgesic actions[3]. It is plausible that **Acoforestinine** may share some of these properties, but this remains to be experimentally verified.

The general mechanism of action for many aconitine-type alkaloids involves the modulation of voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and muscles. This interaction can lead to a persistent activation of these channels, resulting in arrhythmias and neurotoxicity.

Future research is warranted to investigate the specific pharmacological profile of **Acoforestinine**, including its potential therapeutic applications and toxicological properties.





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Caption: Hypothesized mechanism of action for **Acoforestinine**.

Conclusion

Acoforestinine is a structurally characterized C19-diterpenoid alkaloid from the genus Aconitum. While its discovery and chemical synthesis are well-documented, its biological properties remain largely unexplored. The detailed chemical and experimental data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake further studies to elucidate the pharmacological and toxicological profile of this complex natural product. Such investigations are crucial to determine its potential for therapeutic development.

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